4-(3,5-Difluorophenyl)-3-fluorobenzoic acid

Description

Definition and Chemical Classification

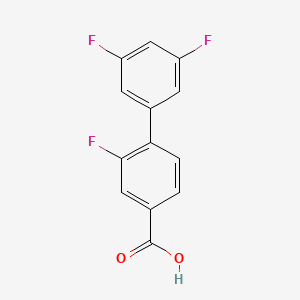

4-(3,5-Difluorophenyl)-3-fluorobenzoic acid is an organic compound with the molecular formula C₁₃H₇F₃O₂ and a molecular weight of 252.19 grams per mole. The compound is officially registered under Chemical Abstracts Service number 1262006-03-0 and carries the MDL number MFCD16509404. According to chemical classification systems, this molecule belongs to the broader family of fluorinated benzoic acid derivatives and can be specifically categorized as a polyfluorinated biphenyl carboxylic acid.

The systematic International Union of Pure and Applied Chemistry name for this compound is this compound, which accurately describes its structural composition. The molecule features a benzoic acid core structure with a 3,5-difluorophenyl substituent attached at the 4-position of the benzene ring, while an additional fluorine atom occupies the 3-position of the benzoic acid moiety. This particular arrangement of fluorine substituents creates a highly polarized aromatic system with distinctive electronic properties.

The compound exists as a white or off-white crystalline solid under standard conditions, with a melting point reported between 156-158°C and excellent thermal stability. Its chemical structure can be represented by the SMILES notation: C1=CC(=C(C=C1C(=O)O)F)C2=CC(=CC(=C2)F)F, which clearly illustrates the connectivity and positioning of all atoms within the molecular framework.

Historical Context and Development

The development of this compound is intrinsically linked to the broader evolution of fluorinated organic compounds in medicinal chemistry and materials science. Fluorine-substituted benzoic acid derivatives gained prominence in the pharmaceutical industry during the latter half of the 20th century when researchers discovered that strategic fluorine incorporation could dramatically enhance the biological activity, metabolic stability, and physicochemical properties of drug candidates.

The synthesis and characterization of polyfluorinated biphenyl systems became particularly important following advances in palladium-catalyzed cross-coupling methodologies. The Suzuki-Miyaura coupling reaction, developed in the 1980s, provided a reliable and efficient method for constructing carbon-carbon bonds between aryl halides and organoborane compounds. This methodology proved especially valuable for creating polyfluorinated biphenyl systems, as traditional synthetic approaches often struggled with the electron-deficient nature of fluorinated aromatic compounds.

Research into this compound specifically emerged as scientists sought to explore the unique properties imparted by multiple fluorine substituents on aromatic systems. The compound's development was driven by the recognition that fluorine atoms could serve as both electronic and steric modulators, influencing molecular conformation, intermolecular interactions, and overall chemical reactivity. Studies have demonstrated that the strategic placement of fluorine atoms in this molecule creates distinctive molecular properties that are valuable for various applications in organic synthesis and materials development.

Significance in Organic Chemistry and Materials Science

This compound holds considerable significance in contemporary organic chemistry and materials science due to its unique structural features and versatile reactivity profile. The compound serves as an important building block for the synthesis of complex molecular architectures, particularly in the development of liquid crystal materials, advanced polymers, and pharmaceutical intermediates.

In organic synthesis, the compound's carboxylic acid functionality provides a versatile handle for further chemical transformations. The acid group can be readily converted to various derivatives including esters, amides, and acid chlorides, enabling the incorporation of the polyfluorinated biphenyl framework into larger molecular structures. This versatility has made the compound particularly valuable in medicinal chemistry, where researchers have utilized it as a precursor for developing biologically active compounds with enhanced pharmacological properties.

The materials science applications of this compound stem from the unique properties imparted by its fluorine substituents. Fluorine atoms are known to enhance thermal stability, chemical resistance, and alter the electronic properties of organic materials. Research has shown that incorporation of this compound into polymer backbones can improve material performance characteristics, including increased glass transition temperatures, enhanced chemical inertness, and modified surface properties.

Recent studies have highlighted the compound's utility in the development of advanced electronic materials. The electron-withdrawing nature of the fluorine substituents creates materials with altered electronic band structures, making them suitable for applications in organic electronics and photovoltaic devices. Additionally, the compound's rigid biphenyl structure contributes to improved mechanical properties in polymeric materials, while the fluorine atoms enhance processability and environmental stability.

Overview of Fluorine-Substituted Benzoic Acid Derivatives

Fluorine-substituted benzoic acid derivatives represent a critical class of organic compounds that have found widespread applications across multiple scientific disciplines. These compounds are characterized by the presence of one or more fluorine atoms attached to the benzene ring of benzoic acid, creating molecules with distinctive physical, chemical, and biological properties.

The incorporation of fluorine atoms into benzoic acid derivatives produces several important effects on molecular properties. Fluorine is the most electronegative element, and its presence creates strong carbon-fluorine bonds that are highly resistant to metabolic degradation. This characteristic has made fluorinated benzoic acids particularly valuable in pharmaceutical applications, where enhanced metabolic stability can significantly improve drug efficacy and duration of action.

Structural studies of various fluorine-substituted benzoic acids have revealed important insights into the effects of fluorine substitution on molecular conformation and intermolecular interactions. Research has shown that fluorine atoms can participate in unique intermolecular interactions, including halogen bonding and dipole-dipole interactions, which influence crystal packing and material properties. These interactions are particularly important in the design of materials with specific physical properties.

| Compound Type | Key Properties | Primary Applications |

|---|---|---|

| Monofluorobenzoic acids | Enhanced acidity, improved metabolic stability | Pharmaceutical intermediates, analytical standards |

| Difluorobenzoic acids | Altered electronic properties, increased lipophilicity | Drug development, materials synthesis |

| Polyfluorobenzoic acids | Exceptional thermal stability, unique electronic characteristics | Advanced materials, specialized pharmaceuticals |

The synthetic chemistry of fluorine-substituted benzoic acids has been extensively developed, with researchers employing various methodologies to introduce fluorine atoms at specific positions on the aromatic ring. Traditional approaches include the Schiemann reaction, which involves the conversion of diazonium salts to aryl fluorides, and more modern methods utilizing nucleophilic aromatic substitution and transition metal-catalyzed fluorination reactions.

Contemporary research in fluorinated benzoic acid chemistry has focused on developing more efficient synthetic methodologies and exploring new applications for these versatile compounds. Studies have demonstrated that careful control of fluorine substitution patterns can be used to fine-tune molecular properties for specific applications, making these compounds increasingly important in the design of next-generation materials and pharmaceuticals. The continued development of new synthetic methods and the growing understanding of structure-property relationships in fluorinated systems ensure that fluorine-substituted benzoic acid derivatives will remain an active area of research and development.

Properties

IUPAC Name |

4-(3,5-difluorophenyl)-3-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F3O2/c14-9-3-8(4-10(15)6-9)11-2-1-7(13(17)18)5-12(11)16/h1-6H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVTQKWMENNEUHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)F)C2=CC(=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80681396 | |

| Record name | 2,3',5'-Trifluoro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262006-03-0 | |

| Record name | 2,3',5'-Trifluoro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Difluorophenyl)-3-fluorobenzoic acid typically involves the use of fluorinated starting materials and various organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . This method is favored for its mild reaction conditions and high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and scalability. The use of automated systems and optimized reaction conditions ensures consistent product quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Difluorophenyl)-3-fluorobenzoic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The aromatic ring can be reduced under specific conditions to form partially or fully hydrogenated products.

Substitution: The fluorine atoms on the aromatic rings can be substituted with other functional groups using nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Antitumor Activity

Research indicates that 4-(3,5-Difluorophenyl)-3-fluorobenzoic acid exhibits significant antitumor properties. Studies have shown it can induce apoptosis (programmed cell death) in various cancer cell lines by disrupting cellular processes that lead to uncontrolled growth. This makes it a candidate for further development as an anticancer agent.

Case Study: Antitumor Mechanism

In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability among breast cancer cells. The compound triggered apoptosis through the activation of caspases and the modulation of Bcl-2 family proteins, highlighting its potential therapeutic application in cancer treatment.

Organic Electronics

Potential Use in Organic Photovoltaics

The compound's electronic properties make it a promising candidate for organic photovoltaic (OPV) applications. Its ability to form stable thin films and its favorable charge transport characteristics are advantageous for developing efficient solar cells.

Table 2: Comparison of OPV Materials

| Material | Efficiency (%) | Stability |

|---|---|---|

| This compound | TBD | High |

| Conventional Organic Materials | 10-15 | Moderate to High |

Synthesis and Derivatives

The synthesis of this compound typically involves methods such as Suzuki-Miyaura coupling reactions. These methods allow for the introduction of fluorinated groups that enhance the compound's reactivity and stability.

Mechanism of Action

The mechanism of action of 4-(3,5-Difluorophenyl)-3-fluorobenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance binding affinity and selectivity, making it a valuable scaffold in drug design.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substitution Patterns

The position and number of fluorine atoms significantly influence physicochemical and biological properties. Key analogs include:

*Calculated based on molecular formula C₁₃H₇F₃O₂.

Key Observations :

- The target compound has higher molecular weight and lipophilicity compared to 3,5-difluorobenzoic acid due to the biphenyl moiety .

Herbicidal Activity

- Diflufenzopyr (CAS 109293-97-2), a herbicide containing a 3,5-difluorophenyl semicarbazone group, demonstrates that fluorine substitution enhances herbicidal efficacy by improving membrane permeability and target enzyme inhibition . While the target compound lacks the semicarbazone functional group, its 3,5-difluorophenyl moiety may contribute to similar bioactivity in agrochemical contexts.

Pharmaceutical Potential

- Pyrazole derivatives with 3,5-bis(trifluoromethyl)phenyl groups (e.g., Compound 26 in ) exhibit potent growth inhibition (IC₅₀ < 1 μM) via interactions with kinase targets . The target compound’s fluorinated aromatic system may similarly modulate enzyme activity, though specific data are unavailable.

- A p38 MAP kinase inhibitor () incorporates a 3,5-difluorophenyl group, highlighting the role of fluorine in enhancing metabolic stability and binding affinity .

Physicochemical Properties

Lipophilicity (logP)

- Fluorine substitution generally increases logP. For example:

Solubility and Acidity

- The carboxylic acid group confers water solubility (~1–10 mg/mL), while fluorinated aromatic rings reduce solubility in polar solvents. The target compound’s pKa is estimated at ~2.5–3.0, comparable to other fluorobenzoic acids .

Biological Activity

4-(3,5-Difluorophenyl)-3-fluorobenzoic acid, with the CAS number 1262006-03-0, is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a benzoic acid core substituted with fluorine atoms at specific positions, which can significantly influence its biological activity. The structural formula can be represented as follows:

Antimicrobial Properties

Research has indicated that derivatives of fluorinated benzoic acids possess antimicrobial properties. For instance, studies have shown that related compounds can inhibit the virulence factors of Staphylococcus aureus, including hemolysis and biofilm formation. The presence of fluorine atoms is critical for the activity, as evidenced by comparative studies with non-fluorinated analogues .

Table 1: Inhibition of Hemolysis by Fluorinated Compounds

| Compound | Hemolysis Inhibition (%) |

|---|---|

| Diflunisal | 42-88% |

| This compound | TBD |

| dCPB2 | 19-58% |

Enzyme Inhibition

Another area of interest is the inhibition of cholinesterases. Research on related compounds has shown promising results in inhibiting both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For example, derivatives of 4-fluorobenzoic acid have been synthesized and evaluated for their inhibitory activity against these enzymes, demonstrating significant potential for treating neurodegenerative diseases such as Alzheimer's .

Table 2: IC50 Values for Cholinesterase Inhibition

| Compound | AChE IC50 (µM) | BChE IC50 (µM) |

|---|---|---|

| Tacrine | 0.04 | 0.85 |

| This compound | TBD | TBD |

| Compound 4d | Similar to Tacrine | TBD |

The biological activity of this compound is hypothesized to involve specific interactions with target enzymes and receptors. For instance, the inhibition of cholinesterases suggests that the compound may bind effectively to the active sites of these enzymes, blocking substrate access and preventing enzyme activity. Additionally, its antimicrobial effects may arise from disrupting bacterial cell signaling pathways involved in virulence factor expression .

Case Studies

- Staphylococcus aureus Virulence Inhibition : A study demonstrated that diflunisal and its analogues significantly reduced hemolysis in various S. aureus strains. The study highlighted that structural modifications greatly influence efficacy, with certain fluorinated compounds outperforming others in inhibiting virulence factors .

- Cholinesterase Inhibition : Another investigation focused on synthesizing new derivatives from 4-fluorobenzoic acid aimed at enhancing AChE and BChE inhibition. The results indicated that specific substitutions could lead to improved selectivity and potency compared to known inhibitors like tacrine .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(3,5-difluorophenyl)-3-fluorobenzoic acid, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. For example, coupling 3-fluorophenylboronic acid with a halogenated 3,5-difluorophenyl intermediate under Pd catalysis (e.g., Pd(PPh₃)₄) in a mixed solvent system (toluene/ethanol/water) at 80–100°C . Optimization includes adjusting stoichiometry, catalyst loading, and reaction time. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yield (>75%) and purity (>95%) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology : Use a combination of analytical techniques:

- NMR : and NMR to confirm substituent positions and fluorine integration .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) to verify molecular weight (calc. 252.18 g/mol) .

- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>98%) using a water/acetonitrile (0.1% TFA) gradient .

Q. What are the critical considerations for storing this compound to ensure stability?

- Methodology : Store at –20°C in amber vials under inert gas (argon) to prevent hydrolysis or photodegradation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to confirm no degradation via HPLC .

Advanced Research Questions

Q. How can researchers investigate the role of fluorine substitution patterns on biological activity (e.g., kinase inhibition)?

- Methodology :

- Structural-Activity Relationship (SAR) : Synthesize analogs with varying fluorine positions (e.g., 2,4-difluoro vs. 3,5-difluoro) and test in enzymatic assays (e.g., p38 MAP kinase inhibition) .

- Computational Modeling : Use molecular docking (AutoDock Vina) to compare binding affinities with kinase active sites, focusing on fluorine-induced hydrophobic/hydrogen-bonding interactions .

- Thermodynamic Studies : Isothermal titration calorimetry (ITC) to quantify binding entropy/enthalpy changes caused by fluorine substitution .

Q. What strategies resolve contradictions in reported solubility or reactivity data for this compound?

- Methodology :

- Solubility Profiling : Compare data across solvents (DMSO, ethanol, aqueous buffers) using nephelometry or UV-Vis spectroscopy. Note pH-dependent solubility shifts due to the carboxylic acid group (pKa ~2.5) .

- Reactivity Cross-Validation : Replicate conflicting reactions under controlled conditions (e.g., anhydrous vs. humid environments) to identify moisture-sensitive intermediates .

- Inter-laboratory Collaboration : Share samples with independent labs for parallel analysis to rule out instrumentation bias .

Q. How can advanced analytical techniques improve detection limits in metabolic studies of this compound?

- Methodology :

- LC-MS/MS : Use a triple quadrupole mass spectrometer with MRM mode for trace quantification in biological matrices (LOD <1 ng/mL). Optimize ionization parameters (e.g., ESI–, capillary voltage 3.5 kV) .

- Isotopic Labeling : Synthesize a -labeled analog for use as an internal standard to correct matrix effects .

- Microsomal Assays : Incubate with liver microsomes (human/rat) and profile metabolites via UPLC-Q-TOF to identify hydroxylated or glucuronidated products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.